1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid
Description
The compound 1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid is a heterocyclic organic molecule featuring a 1,3,4-thiadiazole core fused with a 2,5-dimethylpyrrole moiety and a piperidine ring substituted with a carboxylic acid group at the 3-position.
Properties
IUPAC Name |
1-[5-(2,5-dimethylpyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9-5-6-10(2)18(9)14-16-15-13(21-14)17-7-3-4-11(8-17)12(19)20/h5-6,11H,3-4,7-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNSMIPYOKXYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NN=C(S2)N3CCCC(C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions The process begins with the formation of the pyrrole ring, followed by the construction of the thiadiazole ringCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analog identified is C857-2260 (1-[5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]-N-[(4-ethoxyphenyl)methyl]piperidine-3-carboxamide), a screening compound from ChemDiv’s library . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Property | Target Compound | C857-2260 |
|---|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂S | C₂₃H₂₉N₅O₂S |
| Key Substituent | Piperidine-3-carboxylic acid | Piperidine-3-carboxamide with N-(4-ethoxybenzyl) group |
| Molecular Weight | ~358.46 g/mol | ~463.58 g/mol |
| Polarity | Higher (carboxylic acid enhances hydrophilicity) | Lower (carboxamide and ethoxybenzyl increase lipophilicity) |
| Hypothetical Bioactivity | Potential ionic interactions with targets (e.g., enzymes with basic residues) | Enhanced membrane permeability due to lipophilicity; possible improved target binding |
Key Differences and Implications
In C857-2260, the carboxamide replaces the acid, reducing polarity and introducing a bulky 4-ethoxybenzyl group. This modification likely improves lipid solubility and passive diffusion across biological membranes .
Pharmacological Optimization :
- The ethoxybenzyl group in C857-2260 may enable π-π stacking interactions with aromatic residues in enzyme active sites, enhancing binding affinity compared to the unsubstituted carboxylic acid derivative.
Synthetic Accessibility :
- The target compound’s carboxylic acid group simplifies synthesis (direct functionalization of piperidine), whereas C857-2260 requires additional steps for amide coupling and benzyl group introduction.
Research Findings and Limitations
- Available Data : The evidence highlights C857-2260 as a screening candidate but lacks explicit data on the target compound’s activity. Structural analysis suggests that the carboxylic acid derivative may serve as a precursor for amide-based analogs like C857-2260 in drug discovery pipelines .
- Knowledge Gaps: No comparative bioactivity or toxicity data are provided for these compounds.
Biological Activity
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiadiazole and a pyrrole moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thiadiazole ring.
- Introduction of the dimethylpyrrole moiety.
- Final coupling with piperidine and carboxylic acid functionalities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and thiadiazole rings have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's mechanism of action may involve inhibition of specific enzymes. It has been noted that related compounds act as inhibitors for fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to increased levels of endogenous lipids, potentially providing analgesic effects .
Antioxidant Activity
Preliminary studies suggest that similar compounds demonstrate antioxidant properties through scavenging free radicals, which could mitigate oxidative stress-related diseases . The DPPH assay is commonly employed to evaluate these activities.
Study 1: Antimicrobial Screening
A study synthesized various derivatives related to the target compound and evaluated their antimicrobial efficacy. The results showed that compounds with similar structural features exhibited IC50 values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential therapeutic applications in treating bacterial infections.
Study 2: FAAH Inhibition
Another investigation focused on the FAAH inhibitory activity of structurally analogous compounds. The results indicated that certain derivatives significantly increased levels of anandamide in rat models, suggesting a potential for pain management therapies .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid?
Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:
- Temperature : Reactions are often conducted between 60–100°C to balance yield and selectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethereal solvents (THF) improve cyclization efficiency .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) may be used for condensation or cyclization steps .
- Monitoring : Reaction progress is tracked via HPLC for purity assessment and NMR for structural validation .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of thiadiazole and pyrrole substituents .
- HPLC : Ensures >95% purity by quantifying unreacted starting materials .
- Mass spectrometry (MS) : Validates molecular weight and detects byproducts .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
Q. How can researchers design experiments to optimize yield in multi-step syntheses?
Use statistical Design of Experiments (DOE) to minimize trial-and-error:
- Factorial designs : Identify interactions between variables (e.g., temperature, solvent ratio) .
- Response Surface Methodology (RSM) : Optimize non-linear relationships between parameters .
- Taguchi methods : Prioritize robustness against process variability .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing this compound?
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms:
- Transition state analysis : Identifies energy barriers for cyclization and substituent coupling .
- Molecular dynamics simulations : Model solvent effects and intermediate stability .
- Machine learning : Predicts optimal conditions using historical reaction datasets .
Q. How can structural modifications to the thiadiazole or pyrrole moieties alter bioactivity?
- SAR studies : Substitute substituents (e.g., methyl groups on pyrrole) to evaluate changes in:
- Lipophilicity : Measured via logP values to correlate with membrane permeability .
- Electron-withdrawing/donating effects : Impact H-bonding and target binding (e.g., enzyme inhibition) .
- In vitro assays : Test modified analogs against disease-specific targets (e.g., microbial enzymes, cancer cell lines) .
Q. How should researchers resolve contradictions in reported synthetic yields or biological data?
- Meta-analysis : Compare protocols for variables like reagent stoichiometry or purification methods .
- Reproducibility testing : Replicate key steps under standardized conditions .
- Cross-validation : Use orthogonal assays (e.g., fluorescence vs. enzymatic activity) to confirm bioactivity trends .
Q. What strategies mitigate challenges in isolating piperidine-thiadiazole hybrids?
- Chromatography : Employ reverse-phase HPLC with gradient elution for polar byproducts .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal lattice formation .
- Ion-exchange resins : Separate charged intermediates (e.g., carboxylic acid derivatives) .
Methodological Tables
Q. Table 1: Example DOE Parameters for Synthesis Optimization
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 50–120°C | 80°C | +25% efficiency |
| Solvent (DMF:H₂O) | 70:30 to 90:10 | 85:15 | Reduces byproducts |
| Reaction time | 4–24 hrs | 12 hrs | Maximizes conversion |
| Source: Adapted from DOE principles in |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
